molecular formula C9H5NO3 B11927029 1-Oxoisoindole-4-carboxylic acid

1-Oxoisoindole-4-carboxylic acid

Katalognummer: B11927029
Molekulargewicht: 175.14 g/mol
InChI-Schlüssel: NSLSSKVLTRHACJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxoisoindole-4-carboxylic acid is a heterocyclic compound that features an isoindole core with a carboxylic acid functional group at the fourth position and a keto group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oxoisoindole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzamides under acidic conditions. For example, the reaction of ortho-amino benzamide with phthalic anhydride in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxoisoindole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Oxoisoindole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-oxoisoindole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    Isoindole-1,3-dione: Similar structure but lacks the carboxylic acid group.

    Phthalimide: Contains a similar isoindole core but with different functional groups.

    Indole-2-carboxylic acid: Shares the carboxylic acid group but has a different core structure.

Uniqueness: 1-Oxoisoindole-4-carboxylic acid is unique due to the presence of both a keto group and a carboxylic acid group on the isoindole core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H5NO3

Molekulargewicht

175.14 g/mol

IUPAC-Name

1-oxoisoindole-4-carboxylic acid

InChI

InChI=1S/C9H5NO3/c11-8-5-2-1-3-6(9(12)13)7(5)4-10-8/h1-4H,(H,12,13)

InChI-Schlüssel

NSLSSKVLTRHACJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NC2=O)C(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.